Indocyanine green dibenzoazacyclooctyne, commonly referred to as ICG-DBCO, is a specialized compound derived from indocyanine green, a near-infrared fluorescent dye. This compound is notable for its application in biomedical imaging and therapeutic contexts due to its unique photophysical properties and reactivity. Indocyanine green itself has a well-established role in medical diagnostics, particularly in vascular imaging and tumor detection, while the dibenzoazacyclooctyne moiety enhances its utility in bioconjugation techniques.
ICG-DBCO is synthesized by modifying indocyanine green with dibenzoazacyclooctyne, a constrained alkyne that facilitates copper-free click chemistry reactions with azides. This modification allows for the conjugation of ICG-DBCO to various biomolecules, enhancing its functionality in targeted imaging applications .
ICG-DBCO is classified as a near-infrared fluorescent dye and a bioconjugation reagent. It falls under the category of cyanine dyes, specifically heptamethine cyanines, which are characterized by their extended conjugated systems that allow for absorption and emission in the near-infrared spectrum (around 800 nm) .
The synthesis of ICG-DBCO involves several key steps:
The synthesis process often includes purification steps such as precipitation with diethyl ether and washing with acetone to isolate the desired product. The yield of the synthesis can vary but is generally optimized through careful control of reaction conditions such as temperature and concentration .
ICG-DBCO retains the core structure of indocyanine green while incorporating the dibenzoazacyclooctyne moiety. This addition alters its chemical properties, enhancing its reactivity towards azides while maintaining its fluorescent characteristics.
The molecular formula for ICG-DBCO can be represented as follows:
The compound exhibits an absorption maximum at approximately 800 nm and an emission maximum at around 810 nm, making it suitable for near-infrared applications .
ICG-DBCO participates in copper-free click chemistry reactions with azide-containing compounds. This reaction is advantageous for bioconjugation applications because it avoids the use of toxic copper catalysts, which can interfere with biological systems.
The reaction mechanism involves the formation of a triazole ring between the azide and the alkyne moieties, resulting in stable covalent bonds that can link ICG-DBCO to various biomolecules such as proteins or peptides .
The mechanism of action for ICG-DBCO primarily revolves around its function as a fluorescent probe in imaging applications. Upon excitation by near-infrared light, ICG-DBCO emits fluorescence that can be detected using appropriate imaging systems.
In biological contexts, ICG-DBCO can be utilized to visualize cellular processes or target specific tissues by conjugating it to antibodies or other targeting agents. The photothermal properties of ICG also allow it to generate heat upon laser irradiation, which can be used therapeutically to destroy targeted cells or tissues .
ICG-DBCO appears as a dark green solid at room temperature. It is soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in aqueous solutions unless formulated appropriately.
The compound's stability is influenced by environmental factors such as pH and temperature. It is sensitive to light and should be stored in dark conditions to prevent photodegradation. Its reactivity with azides makes it a valuable tool for bioconjugation .
ICG-DBCO has several significant scientific uses:
Indocyanine green stands as one of the most extensively investigated near-infrared fluorophores in medical history, with its clinical adoption spanning over six decades. Initially developed by Kodak during World War II for photographic applications, this water-soluble tricarbocyanine dye transitioned to medical use following its approval by the United States Food and Drug Administration in 1959 for hepatic function assessment [3]. The foundational work by Fox and colleagues at Mayo Clinic in the 1960s established the dye's pharmacokinetic profile and safety parameters, paving the way for diverse diagnostic applications. Indocyanine green exhibits peak absorption at approximately 800 nanometers with emission maximum at 810 nanometers, residing within the near-infrared window where biological tissues demonstrate reduced autofluorescence and absorbance, thereby permitting enhanced photon penetration [1] [3].
The initial clinical implementation focused on ophthalmic angiography and hepatic function evaluation, leveraging indocyanine green's exclusive hepatic clearance pathway mediated by organic anion transporting polypeptides and sodium-taurocholate co-transporting polypeptide transporters in hepatocytes [3]. By the 1990s, the convergence of advancing optical technologies and deeper understanding of indocyanine green's photophysical properties stimulated its expansion into surgical oncology. Researchers recognized that indocyanine green could delineate solid tumors, localize lymph nodes, visualize retinal and choroidal vasculature, and guide reconstructive surgery through fluorescence angiography [1]. This period witnessed the transition from purely diagnostic applications toward intraoperative guidance, with indocyanine green emerging as an indispensable tool for real-time visualization of critical anatomical structures during complex surgical procedures.
The twenty-first century has witnessed transformative innovations expanding indocyanine green's utility through nanotechnology integration and chemical engineering. Contemporary research focuses on overcoming inherent limitations—including concentration-dependent aggregation, limited aqueous stability, and lack of target specificity—through rational design of indocyanine green derivatives and nanoformulations [3] [6]. These innovations have substantially augmented indocyanine green's functionality beyond conventional imaging toward theranostic applications combining diagnosis with photothermal therapy and precision targeting. The historical trajectory of indocyanine green reflects a remarkable evolution from a simple diagnostic dye to a versatile platform for multimodal biomedical applications.
Table 1: Historical Milestones in Indocyanine Green Development
Time Period | Key Advancement | Clinical/Preclinical Impact |
---|---|---|
1940s | Initial development by Kodak | Color imaging applications |
1959 | FDA approval | First medical diagnostic applications |
1960s | Fox characterization at Mayo Clinic | Establishment of pharmacokinetic profile |
1990s | Intraoperative fluorescence imaging | Real-time surgical guidance |
2000s | Nanoparticle formulations | Enhanced stability and delivery |
2010s-Present | Targeted conjugates (e.g., ICG-dibenzocyclooctyne) | Molecular precision imaging and therapy |
Bioorthogonal chemistry represents a revolutionary paradigm in chemical biology, enabling specific molecular transformations within living systems without perturbing native biochemical processes. This field originated with Bertozzi's pioneering development of the Staudinger ligation in 2000, which employed azide-functionalized biomolecules reacting with modified phosphines [9]. Despite its innovativeness, this reaction suffered from slow kinetics (second-order rate constant ~0.0020 M⁻¹s⁻¹) and phosphine oxidation susceptibility, limiting biological utility. The subsequent advent of copper-catalyzed azide-alkyne cycloaddition offered accelerated reaction rates but introduced significant cytotoxicity concerns due to copper-mediated generation of reactive oxygen species [7] [9].
The critical breakthrough arrived with the conceptualization and implementation of strain-promoted azide-alkyne cycloaddition, eliminating copper requirements while maintaining efficient ligation kinetics. Dibenzocyclooctyne, a strained cyclic alkyne, emerged as a cornerstone reagent within this copper-free bioorthogonal toolkit. The inherent ring strain of dibenzocyclooctyne substantially reduces the activation energy barrier for [3+2] cycloaddition with azides, enabling rapid conjugation under physiological conditions (rate constants typically 0.1–2.0 M⁻¹s⁻¹) without cytotoxic metal catalysts [4] [9]. This transformative characteristic permits safe implementation in living organisms, addressing the fundamental limitation of copper-catalyzed approaches.
The molecular architecture of dibenzocyclooctyne incorporates strategic features that optimize biocompatibility and reactivity. The bicyclic framework induces substantial ring strain while maintaining stability in aqueous environments. Furthermore, the proximity of two benzene rings creates an electronic environment that enhances dipolarophile character without compromising solubility. Subsequent refinements produced derivatives with fluorine substitutions adjacent to the alkyne, significantly augmenting reaction kinetics through electronic effects [9]. The bioorthogonal reactivity profile of dibenzocyclooctyne is exceptionally clean, showing minimal cross-reactivity with endogenous functional groups including thiols, amines, and carboxylates abundantly present in biological systems.
The implementation of dibenzocyclooctyne-mediated conjugation follows a two-step methodology: metabolic incorporation of azide reporters into target biomolecules, followed by dibenzocyclooctyne-ligand administration and selective conjugation. This approach has proven extraordinarily versatile, enabling precise attachment of diverse payloads—including fluorophores, drugs, nanoparticles, and antibodies—onto cell surfaces, within tissues, or onto pathogenic microorganisms [4] [7]. The exquisite selectivity and biocompatibility of dibenzocyclooctyne-azide cycloaddition have established it as the preeminent strategy for in vivo ligation chemistry with expanding translational applications.
Table 2: Comparative Analysis of Bioorthogonal Reactions for Biomedical Conjugation
Reaction Type | Representative Reagents | Rate Constant (M⁻¹s⁻¹) | Key Advantages | Principal Limitations |
---|---|---|---|---|
Staudinger Ligation | Azide + Phosphine | ~0.002 | No catalyst required | Slow kinetics; Phosphine oxidation |
Copper-Catalyzed Azide-Alkyne Cycloaddition | Azide + Alkyne + Cu(I) | 0.1–1.0 | Fast kinetics | Copper cytotoxicity; Chelator requirements |
Strain-Promoted Azide-Alkyne Cycloaddition (dibenzocyclooctyne) | Azide + dibenzocyclooctyne | 0.1–2.0 | Rapid copper-free conjugation; Excellent biocompatibility | Moderate steric bulk |
Inverse Electron-Demand Diels-Alder | Tetrazine + Trans-Cyclooctene | 1–10⁶ | Extremely fast kinetics | Tetrazine instability in serum |
The strategic fusion of indocyanine green's optical properties with dibenzocyclooctyne's bioorthogonal reactivity creates a multifunctional conjugate that transcends the capabilities of either component individually. This hybridization overcomes several intrinsic limitations of native indocyanine green while introducing novel functionalities for precision medicine. The resulting indocyanine green-dibenzocyclooctyne conjugate exhibits synergistic advantages across three critical domains: molecular targeting versatility, multimodal imaging compatibility, and integrated theranostic capabilities.
The conjugation methodology typically employs N-hydroxysuccinimide ester chemistry to couple dibenzocyclooctyne to the lipophilic moiety of indocyanine green, preserving the dye's photophysical characteristics while introducing bioorthogonal functionality [1] [8]. This design maintains the critical near-infrared absorption and emission profiles essential for deep tissue imaging while enabling spontaneous, catalyst-free conjugation with azide-presenting biological targets. The resulting modular platform supports diverse biomedical applications through two implementation strategies: pre-targeting metabolic labeling followed by indocyanine green-dibenzocyclooctyne administration, or direct conjugation to azide-functionalized vectors prior to administration [2] [5].
In molecular imaging, indocyanine green-dibenzocyclooctyne enables unprecedented precision in pathogen detection. Pioneering research demonstrated that metabolic incorporation of 3-azido-D-alanine into bacterial cell walls enables subsequent selective binding of indocyanine green-dibenzocyclooctyne via strain-promoted azide-alkyne cycloaddition. This "bacterial clothing" strategy facilitates sensitive detection of infections through indocyanine green fluorescence while simultaneously enabling photothermal ablation under 808 nanometer laser irradiation [2]. This dual functionality exemplifies the theranostic potential inherent in the hybrid agent. Quantitative analysis revealed this approach achieves detection sensitivity sufficient to identify clinical bacterial infections in craniotomy and otitis media patients, with adenosine triphosphate bioluminescence confirmation demonstrating high correlation between signal intensity and bacterial load [2].
The versatility of indocyanine green-dibenzocyclooctyne extends to advanced multimodal imaging platforms. Conjugation to maltotriose generates a targeted agent (indocyanine green-dibenzocyclooctyne-1-maltotriose) that exploits bacterial sugar uptake mechanisms for pathogen-specific imaging. This construct enables complementary imaging through fluorescence imaging, bioluminescence imaging, and photoacoustic imaging across varying time windows—2-4 hours for rapid assessment and 18-40 hours for longitudinal monitoring [5]. Similarly, nanoparticle engineering utilizing indocyanine green-dibenzocyclooctyne facilitates the creation of J-aggregate structures with red-shifted absorption peaks between 890-910 nanometers, substantially enhancing photoacoustic signal generation for high-resolution vascular and lymphatic imaging [6] [10].
Beyond pathogen targeting, the platform demonstrates remarkable adaptability for lymphatic system imaging. Hyaluronic acid nanoparticles functionalized with indocyanine green-dibenzocyclooctyne via copper-free click chemistry achieve dual targeting through size exclusion (50 nanometer particles) and receptor-mediated uptake (LYVE-1 binding). This approach significantly extends the imaging time window while reducing concentration-dependent aggregation, enabling high-resolution near-infrared-II lymphatic mapping previously unattainable with native indocyanine green [10]. The modular design philosophy underlying indocyanine green-dibenzocyclooctyne conjugates thus enables customization for specific clinical requirements while maintaining core optical and bioorthogonal functionalities.
Table 3: Applications of Indocyanine Green-Dibenzocyclooctyne Conjugates in Bacterial Detection and Imaging
Application Context | Targeting Mechanism | Detection Modality | Performance Metrics | Reference |
---|---|---|---|---|
Bacterial Infection Detection | 3-azido-D-alanine metabolic labeling | Fluorescence Imaging + Adenosine triphosphate Bioluminescence | 100% correlation in 22 craniotomy and 10 otitis media patients | [2] |
Multimodal Bacterial Imaging | Maltotriose uptake | Fluorescence Imaging / Photoacoustic Imaging | Gram-positive and Gram-negative detection; Longitudinal 18-40 hour imaging | [5] |
Photothermal Therapy | Metabolic labeling + dibenzocyclooctyne-azide conjugation | Near-Infrared Hyperthermia | Significant bacterial load reduction confirmed by colony-forming unit counts | [2] |
Lymphatic Imaging | Hyaluronic acid-LYVE-1 binding + size exclusion | Near-Infrared-II Fluorescence | Enhanced penetration depth; Micron-scale spatial resolution | [10] |
The trajectory of indocyanine green-dibenzocyclooctyne development illustrates a broader paradigm in precision biomedicine: the strategic convergence of molecular targeting, advanced imaging modalities, and therapeutic functionality within a single chemical entity. This conjugate platform transcends conventional diagnostic boundaries, enabling visualization, quantification, and intervention within complex biological systems through modular design principles. As bioorthogonal chemistry advances toward clinical translation, indocyanine green-dibenzocyclooctyne exemplifies the transformative potential of rationally engineered molecular hybrids in bridging diagnostic and therapeutic applications.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3